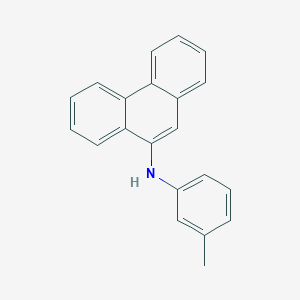![molecular formula C20H23N3O2 B14245456 5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine CAS No. 391262-80-9](/img/structure/B14245456.png)
5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a morpholin-4-yl ethyl group, and a pyrrolo[3,2-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the benzyloxy group and the morpholin-4-yl ethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of flow microreactors has been shown to enhance the synthesis process by providing better control over reaction parameters and reducing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The benzyloxy and morpholin-4-yl ethyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Benzyloxy)-1-[2-(piperidin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine
- 5-(Benzyloxy)-1-[2-(pyrrolidin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine
- 5-(Benzyloxy)-1-[2-(azepan-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development .
Propiedades
Número CAS |
391262-80-9 |
|---|---|
Fórmula molecular |
C20H23N3O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-[2-(5-phenylmethoxypyrrolo[3,2-b]pyridin-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C20H23N3O2/c1-2-4-17(5-3-1)16-25-20-7-6-19-18(21-20)8-9-23(19)11-10-22-12-14-24-15-13-22/h1-9H,10-16H2 |
Clave InChI |
YJWYLXSPVUPUIN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C=CC3=C2C=CC(=N3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




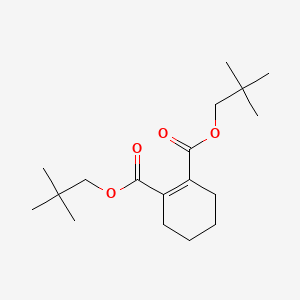
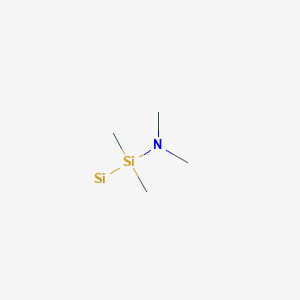
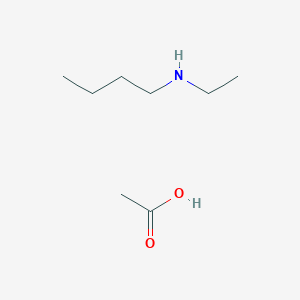
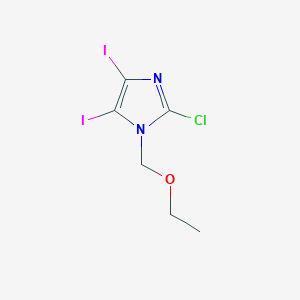
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
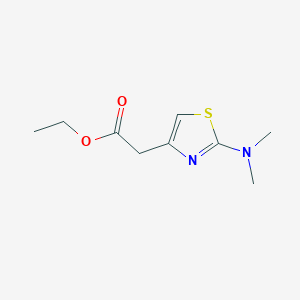

![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)
